N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide
Description
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-17(26-13-10-18-4-2-3-5-21(18)26)16-25-22(27)23(11-14-28-15-12-23)19-6-8-20(24)9-7-19/h2-9,17H,10-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEKOLMZFJXACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution Reactions: The indole moiety is then subjected to substitution reactions to introduce the 2,3-dihydroindol-1-yl group.
Coupling with Oxane-4-carboxamide: The substituted indole is then coupled with 4-(4-fluorophenyl)oxane-4-carboxamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole nucleus.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the indole ring and the oxane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring or the oxane moiety.
Scientific Research Applications
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
Oxindole derivatives: Known for their anticancer and antimicrobial properties.
Fluorophenyl compounds: Studied for their potential therapeutic applications.
Uniqueness
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-(4-fluorophenyl)oxane-4-carboxamide is unique due to its combination of the indole nucleus with the oxane-4-carboxamide moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
